molecular formula C12H19NO B13302494 2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol

2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol

Cat. No.: B13302494
M. Wt: 193.28 g/mol
InChI Key: DBDLSGIDSLPGKZ-UHFFFAOYSA-N
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Description

2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol is an organic compound with a complex structure that includes a phenyl ring substituted with two methyl groups and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol typically involves the reaction of 2,5-dimethylbenzylamine with an appropriate epoxide or halohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of the epoxide or halohydrin, leading to the formation of the desired amino alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

    Reduction: LiAlH4, ether as solvent, reflux conditions.

    Substitution: SOCl2, pyridine as solvent, room temperature.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of the corresponding chloride.

Scientific Research Applications

2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-[(2,5-dimethylphenyl)methylamino]propan-1-ol

InChI

InChI=1S/C12H19NO/c1-9-4-5-10(2)12(6-9)7-13-11(3)8-14/h4-6,11,13-14H,7-8H2,1-3H3

InChI Key

DBDLSGIDSLPGKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CNC(C)CO

Origin of Product

United States

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